molecular formula C11H16ClNO B2996227 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2173997-16-3

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2996227
CAS No.: 2173997-16-3
M. Wt: 213.71
InChI Key: BJTQUJPYTMGBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the multicomponent reaction (MCR) approach, which improves atom economy and selectivity. For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to optimize the yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can serve as intermediates for the synthesis of more complex molecules.

Scientific Research Applications

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in neuroinflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and the study of structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

6-methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-5-10-7-12-4-3-9(10)6-11(8)13-2;/h5-6,12H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTQUJPYTMGBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.